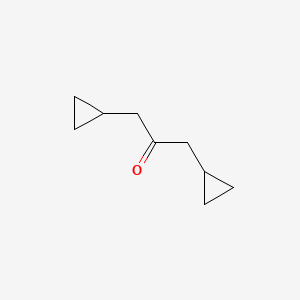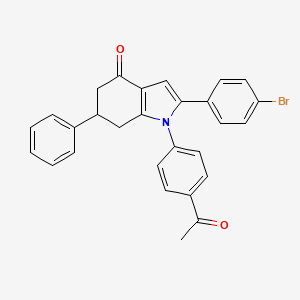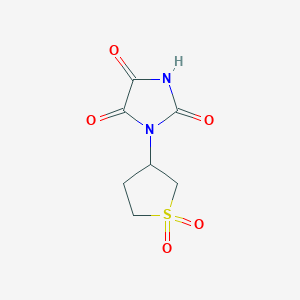![molecular formula C18H18N4OS B2490193 (E)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 1173603-23-0](/img/structure/B2490193.png)
(E)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives often involves cyclocondensation reactions, utilizing key functional groups to form the pyrazole core. For example, a study outlines the synthesis of a novel pyrazole derivative by reacting 3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with semicarbazide, highlighting the methodological approaches relevant to synthesizing complex pyrazole compounds (Prabhuswamy et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed through X-ray crystallography, providing detailed insights into their conformation and spatial arrangement. For instance, the X-ray structure of a pyrazole derivative revealed a twisted conformation between pyrazole and thiophene rings, offering insights into the molecular geometry that could be similar to our compound of interest (Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazole derivatives engage in various chemical reactions, including cyclocondensation and reactions with nucleophiles, leading to a diverse range of compounds. For example, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea involves ANRORC rearrangement, highlighting the chemical versatility of pyrazole-based compounds (Ledenyova et al., 2018).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility and crystallinity, are crucial for their application in various fields. These properties are often determined through spectroscopic methods and crystallography, providing insights into the behavior of these compounds under different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of pyrazole derivatives are influenced by their molecular structure. Studies involving DFT calculations and spectral characterization provide a comprehensive understanding of these aspects, crucial for predicting the behavior of these compounds in chemical reactions (Karrouchi et al., 2020).
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Properties
- A study by Palkar et al. (2017) demonstrated the synthesis of compounds similar to the specified chemical, showing promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were also non-cytotoxic at antibacterial concentrations, suggesting potential for medical application (Palkar et al., 2017).
- Basavarajaiah and Mruthyunjayaswamy (2008) synthesized derivatives that were screened for antimicrobial activity, highlighting the potential of such compounds in combating microbial infections (Basavarajaiah & Mruthyunjayaswamy, 2008).
Fluorescent Chemosensor Application
- Asiri et al. (2019) synthesized a derivative that serves as a fluorescent chemosensor for detecting metal ions such as Cu2+, Fe3+, and Fe2+. This suggests its application in environmental monitoring and biochemical assays (Asiri et al., 2019).
Synthesis of Novel Derivatives for Biological Studies
- Farag et al. (2011) conducted a study focusing on synthesizing new derivatives incorporating the thiazolo[3,2-a]benzimidazole moiety, which is structurally related to the queried compound. These derivatives were synthesized for further biological testing, indicating the broad scope of applications in medicinal chemistry (Farag et al., 2011).
- Abdel‐Aziz et al. (2008) also synthesized novel compounds incorporating similar moieties for testing against bacterial and fungal species, highlighting their potential in developing new antimicrobial agents (Abdel‐Aziz et al., 2008).
DNA Binding and Cytotoxicity Studies
- Research by Reddy et al. (2017) involved synthesizing bis-pyrazoles with structures related to the queried compound. These compounds showed promise in DNA binding and exhibited cytotoxicity against certain cancer cell lines, suggesting potential in cancer research (Reddy et al., 2017).
Antimicrobial and Anti-proliferative Activities
- A study by Mansour et al. (2020) synthesized thiazole-pyrazoline derivatives showing antimicrobial and anti-proliferative activities. This further underscores the potential of such compounds in therapeutic applications (Mansour et al., 2020).
Propiedades
IUPAC Name |
N-(5,6-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-5-9-21-15-10-12(3)13(4)11-16(15)24-18(21)20-17(23)14-7-8-19-22(14)6-2/h1,7-8,10-11H,6,9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLXPPZSPMWIDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N=C2N(C3=C(S2)C=C(C(=C3)C)C)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


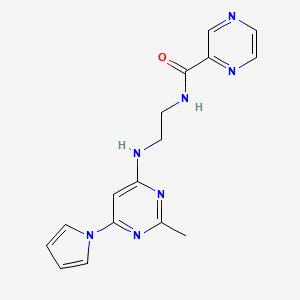

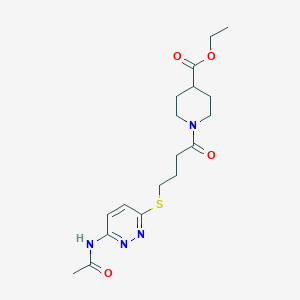
![[2-(Azepan-1-ylmethyl)phenyl]methanamine](/img/structure/B2490118.png)
![(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2490119.png)


![9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole](/img/structure/B2490124.png)
